Product packaging for ethyl (2E)-3-(4-fluorophenyl)acrylate(Cat. No.:CAS No. 352-03-4)

ethyl (2E)-3-(4-fluorophenyl)acrylate

Cat. No.: B1336853
CAS No.: 352-03-4
M. Wt: 194.2 g/mol
InChI Key: UNAXNPTZJKKUGO-VMPITWQZSA-N
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Description

Overview of α,β-Unsaturated Esters and Their Synthetic Importance in Organic Synthesis

α,β-Unsaturated esters, such as ethyl (2E)-3-(4-fluorophenyl)acrylate, are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This arrangement results in a unique electronic structure that confers versatile reactivity upon the molecule. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon. This dual reactivity makes them exceptionally useful intermediates in a variety of carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, Michael additions, and Wittig reactions.

Establishing (2E)-Ethyl 3-(4-fluorophenyl)acrylate as a Foundational Building Block in Advanced Chemical Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceutical agents. It is recognized as an impurity in the synthesis of Paroxetine, an antidepressant, highlighting its role in the manufacturing process of this important drug. organic-chemistry.orgmasterorganicchemistry.compharmaffiliates.com The presence of the fluorophenyl group, combined with the reactive acrylate (B77674) moiety, provides a scaffold that can be readily modified to introduce additional chemical complexity, making it a valuable tool for medicinal chemists and researchers in organic synthesis.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder at room temperature. organic-chemistry.org Its physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₁H₁₁FO₂
Molecular Weight 194.21 g/mol
CAS Number 352-03-4
Melting Point 30-34 °C
Boiling Point 131 °C at 5 mmHg
Density 1.134 g/cm³ (predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry, with the Fischer esterification of 4-fluorocinnamic acid being a common approach.

Precursor Synthesis: 4-Fluorocinnamic Acid

The necessary precursor, 4-fluorocinnamic acid, can be synthesized from 4-fluorobenzaldehyde (B137897) and malonic acid in the presence of pyridine (B92270), which acts as both a solvent and a catalyst. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation.

Fischer Esterification

The most direct route to this compound is the Fischer esterification of 4-fluorocinnamic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgcerritos.edumasterorganicchemistry.com This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of ethanol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com

Alternative Synthetic Routes

Other powerful synthetic methods for the formation of α,β-unsaturated esters like this compound include the Wittig and Heck reactions.

Wittig Reaction : This method would involve the reaction of 4-fluorobenzaldehyde with a stabilized Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et). masterorganicchemistry.comwikipedia.org This reaction is known for its reliability in forming carbon-carbon double bonds. masterorganicchemistry.com

Heck Reaction : The Heck reaction provides another route, involving the palladium-catalyzed coupling of 4-fluoroiodobenzene or 4-fluorobromobenzene with ethyl acrylate. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is a cornerstone of modern cross-coupling chemistry for the formation of substituted alkenes. wikipedia.org

Detailed Research Findings

While specific, detailed research findings and spectroscopic data for this compound are not extensively available in the public domain, analysis of closely related compounds provides valuable insights into its expected chemical behavior and spectral characteristics. For instance, the spectroscopic data for 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate, a more complex derivative, reveals key features that would be anticipated in the simpler ethyl ester. nih.gov

Expected Spectroscopic Features:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two doublets for the vinylic protons with a large coupling constant indicative of a trans configuration, and multiplets in the aromatic region corresponding to the 4-fluorophenyl group.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the ethyl group, and the carbons of the fluorinated benzene (B151609) ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group, a band for the C=C stretch of the alkene, and bands corresponding to the C-F stretch and the aromatic ring.

The reactivity of the double bond in this compound makes it a versatile substrate for various transformations. It can undergo hydrogenation to the corresponding saturated ester, epoxidation to form an epoxide, and dihydroxylation to yield a diol. Furthermore, its role as a Michael acceptor allows for the introduction of a wide range of nucleophiles at the β-position, enabling the construction of more elaborate molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO2 B1336853 ethyl (2E)-3-(4-fluorophenyl)acrylate CAS No. 352-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAXNPTZJKKUGO-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Chemical Reactivity and Mechanistic Elucidation of 2e Ethyl 3 4 Fluorophenyl Acrylate

Exploration of the Electronically Activated α,β-Unsaturated System

The core reactivity of ethyl (2E)-3-(4-fluorophenyl)acrylate stems from its nature as a Michael acceptor. The electron-withdrawing character of the ethyl acrylate (B77674) group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the phenyl ring and the ester moiety can undergo their own characteristic transformations.

The most common reaction involving the olefinic moiety is the conjugate 1,4-addition, also known as the Michael addition. georgiasouthern.edu In this process, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. georgiasouthern.edu This class of reactions is a cornerstone in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. georgiasouthern.edu

A prominent example is the aza-Michael addition, which involves the addition of nitrogen-centered nucleophiles, such as amines, to the activated alkene. georgiasouthern.eduresearchgate.net This reaction provides a direct route to β-amino esters, which are valuable precursors for various bioactive compounds and nitrogen-containing products. georgiasouthern.eduresearchgate.net Studies on the aza-Michael addition of benzylamine (B48309) to various acrylate derivatives have been conducted under different conditions, including microwave irradiation and conventional heating, often utilizing catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvent-free protocols. researchgate.netmdpi.com The reaction of benzylamine with substituted acrylates, such as methyl 3-(4-nitrophenyl)acrylate and tert-butyl 3-(4-methoxyphenyl)acrylate, demonstrates the versatility of this transformation. mdpi.com

Table 1: Examples of Aza-Michael Addition to Substituted Acrylates mdpi.com
Acrylate SubstrateAmineCatalystConditionsYield of Michael Adduct
Methyl 3-(4-nitrophenyl)acrylateBenzylamine (4 eq.)DBU (0.2 eq.)Microwave (75W), 75 °C, 10 min44%
Tert-butyl 3-(4-nitrophenyl)acrylateBenzylamine (4 eq.)DBU (0.2 eq.)Microwave (75W), 75 °C, 10 min44%
Methyl 3-(4-methoxyphenyl)acrylateBenzylamine (4 eq.)DBU (0.2 eq.)Microwave (75W), 75 °C, 2 h10%

Electrophilic transformations can target the 4-fluorophenyl ring. Friedel-Crafts reactions, which involve electrophilic aromatic substitution, are fundamental for attaching substituents to aromatic rings. wikipedia.org These reactions are typically categorized as alkylations and acylations. wikipedia.orgmt.com The mechanism involves the generation of a potent electrophile, often a carbocation or an acylium ion, through the action of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comyoutube.commasterorganicchemistry.com This electrophile is then attacked by the nucleophilic aromatic ring. youtube.commasterorganicchemistry.com

The acrylate ester functional group can also undergo electrophilic transformations, typically involving the carbonyl oxygen. Acid-catalyzed hydrolysis or transesterification, for instance, begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or an alcohol.

Mechanistic Studies of Catalyzed Reactions Involving the Cinnamate (B1238496) Scaffold

The cinnamate scaffold is a versatile platform for a variety of catalyzed reactions, enabling the synthesis of complex and stereochemically defined molecules. Mechanistic studies are crucial for optimizing these transformations and expanding their scope.

Asymmetric hydrogenation is a powerful reaction that adds two hydrogen atoms across a double bond with high spatial selectivity, allowing for the creation of a specific enantiomer. wikipedia.org This is typically achieved using a chiral catalyst. wikipedia.org While catalysts based on rhodium and ruthenium are well-established for the asymmetric hydrogenation of cinnamate derivatives, recent advancements have highlighted the efficacy of systems based on more earth-abundant metals like cobalt. researchgate.netnsf.gov

Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been shown to be highly effective for substrates bearing a 4-fluorophenyl group. nsf.gov Using a chiral bisphosphine ligand, quantitative conversions and excellent enantiomeric excesses (ee) of 97-99% have been achieved. nsf.gov Mechanistic and deuterium-labeling studies suggest a mechanism involving the homolytic activation of H₂ by a Co(0) species, followed by cis-addition of hydrogen across the alkene double bond. nsf.gov The reaction proceeds via alkene insertion into a cobalt-hydride intermediate, with a bis(phosphine)cobalt(II) bis(carboxylate) complex identified as the catalyst resting state. nsf.gov

Table 2: Cobalt-Catalyzed Asymmetric Hydrogenation of Substituted α,β-Unsaturated Carboxylic Acids nsf.gov
Substrate Substituent (at position 4 of phenyl ring)Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
Fluoro0.5 - 2>9999
Chloro0.5 - 2>9999
Trifluoromethyl0.5 - 2>9997

The catalyzed versions of aza-Michael and Friedel-Crafts type alkylations offer enhanced efficiency and control. The aza-Michael addition can be effectively promoted by various catalysts, including Lewis acids, Brønsted acids, bases, and organocatalysts. georgiasouthern.eduresearchgate.net For example, DBU has been used as an efficient organocatalyst for the addition of benzylamine to acrylates under solvent-free conditions. researchgate.net

In a Friedel-Crafts type alkylation involving an α,β-unsaturated system, the aromatic ring acts as the nucleophile, attacking the β-carbon of the Michael acceptor. This conjugate addition is typically catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the acrylate, thereby increasing the electrophilicity of the β-carbon and facilitating the attack by the arene. mt.commasterorganicchemistry.com This reaction represents a powerful method for forming a carbon-carbon bond between an aromatic ring and the β-position of the acrylate.

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and understanding the origins of reactivity and selectivity. Methods such as Density Functional Theory (DFT) are employed to model molecular structures, reaction pathways, and transition states. researchgate.netmdpi.com

Predictive Modeling of Chemical Transformations

Predictive modeling, often built upon data from DFT calculations and experimental results, aims to forecast the outcomes of chemical reactions under various conditions. For this compound, predictive models could be developed for transformations such as polymerization, cycloadditions, and other addition reactions.

In the realm of polymer chemistry, kinetic models for the free-radical polymerization of acrylates are well-established. chemrxiv.orgresearchgate.net These models can predict parameters like the rate of polymerization, molecular weight distribution, and polymer microstructure. For this compound, a predictive model for its polymerization would incorporate the specific reactivity of the monomer, which is influenced by the 4-fluorophenyl substituent. Theoretical and machine learning models have been developed to predict reaction barriers for acrylate radical reactions, which could be adapted for this specific monomer. nih.gov

Predictive models can also be applied to cycloaddition reactions. For example, the regioselectivity and stereoselectivity of Diels-Alder reactions involving acrylates as dienophiles can be predicted based on the frontier molecular orbital (FMO) theory, with the necessary orbital energies and coefficients supplied by DFT calculations. The electron-withdrawing nature of the acrylate group and the electronic effects of the 4-fluorophenyl ring would be critical parameters in such a model.

The following table provides a conceptual framework for the parameters that would be included in a predictive model for the chemical transformations of this compound.

Transformation TypeKey Input ParametersPredicted Outcome
Radical Polymerization Monomer Concentration, Initiator Concentration, Temperature, SolventRate of Polymerization, Average Molecular Weight, Polydispersity Index
Michael Addition Nucleophile Strength, Solvent Polarity, Temperature, CatalystReaction Rate, Product Yield, Regioselectivity
[4+2] Cycloaddition Diene Structure, Temperature, Lewis Acid CatalystReaction Rate, Endo/Exo Selectivity, Regioselectivity

The development of accurate predictive models for the chemical transformations of this compound would be highly valuable for designing synthetic routes to novel materials and complex organic molecules. These models would enable the in silico screening of reaction conditions to identify optimal parameters for achieving desired outcomes, thereby accelerating the pace of research and development.

Derivatization and Functionalization Strategies for 2e Ethyl 3 4 Fluorophenyl Acrylate

Chemical Modifications of the Ethyl Ester Group

The ethyl ester group of (2E)-ethyl 3-(4-fluorophenyl)acrylate is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups through several key reactions.

One of the most fundamental transformations is hydrolysis , which converts the ethyl ester into the corresponding carboxylic acid, (2E)-3-(4-fluorophenyl)acrylic acid. This reaction is typically carried out under acidic or basic conditions. Enzymatic hydrolysis offers a milder alternative. For instance, carboxylesterases have been shown to effectively hydrolyze acrylate (B77674) esters. nih.gov The resulting carboxylic acid is a versatile intermediate that can undergo a variety of subsequent reactions, such as conversion to acid chlorides or amides.

Transesterification is another important modification, enabling the exchange of the ethyl group for other alkyl or aryl groups. This process is often catalyzed by acids, bases, or enzymes. For example, the enzymatic acrylation of 1-octanol (B28484) using ethyl acrylate as the acyl donor, catalyzed by immobilized Candida antarctica lipase (B570770) B, demonstrates the feasibility of this approach. nih.gov Transesterification is a key step in tailoring the physical properties of the resulting ester, such as its solubility and reactivity. A general transesterification process for (meth)acrylate esters can be achieved using a mixed salt catalyst, such as a mixture of potassium carbonate and potassium chloride. google.com

The ester can also be converted into amides through reaction with amines. This amidation can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine, or in some cases, directly from the ester. A related reaction is the aza-Michael addition, where an amine adds to the acrylate double bond, which can sometimes be followed by or coupled with modifications at the ester group. mdpi.com

ModificationReagents/CatalystProduct
HydrolysisAcid or Base / Carboxylesterase(2E)-3-(4-fluorophenyl)acrylic acid
TransesterificationAlcohol, Acid/Base or Lipase Catalyst(2E)-3-(4-fluorophenyl)acrylate with different ester groups
AmidationAmine(2E)-3-(4-fluorophenyl)acrylamide

Selective Functionalization of the 4-Fluorophenyl Moiety

Selective functionalization of the 4-fluorophenyl ring of ethyl (2E)-3-(4-fluorophenyl)acrylate presents a greater challenge due to the electron-withdrawing nature of the acrylate group, which deactivates the ring towards electrophilic aromatic substitution. The fluorine atom itself is a deactivating group, yet it is an ortho, para-director. masterorganicchemistry.comlibretexts.org

In electrophilic aromatic substitution, the rate of reaction is decreased by deactivating groups. wikipedia.org The fluorine atom directs incoming electrophiles to the positions ortho and para to it. However, the para position is already occupied by the acrylate substituent. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the fluorine atom (and meta to the acrylate group). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The deactivating nature of both the fluorine and the acrylate group means that harsh reaction conditions would likely be required to achieve functionalization of the aromatic ring. libretexts.org

The relative directing effects of the substituents on the ring are crucial. All meta-directing groups are strongly deactivating, while most ortho- and para-directing groups are activating. Halogens are an exception, as they are deactivating but ortho- and para-directing. libretexts.org In the case of this compound, the weakly deactivating fluoro group directs ortho, while the deactivating acrylate group directs meta. This would lead to substitution at the same position, ortho to the fluorine and meta to the acrylate.

Reaction TypeExpected Position of SubstitutionKey Considerations
Electrophilic Aromatic SubstitutionOrtho to the fluorine atomThe aromatic ring is deactivated, requiring potentially harsh reaction conditions.

Introduction of Chiral Centers and Stereochemical Diversification

The introduction of chiral centers into the this compound scaffold is a critical step in the synthesis of enantiomerically pure compounds for various applications. This can be achieved through several asymmetric synthesis strategies.

One common approach is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, the acrylate ester could be converted to an amide with a chiral amine, such as an Evans oxazolidinone auxiliary. williams.edu The chiral auxiliary would then direct the stereoselective addition of a nucleophile to the α- or β-position of the acrylate. Subsequent removal of the auxiliary would yield the chiral product. williams.edu Camphorsultam is another effective chiral auxiliary that has been used in asymmetric Michael additions. wikipedia.org

Asymmetric Michael additions are a powerful tool for creating stereocenters at the β-position. orgsyn.org This can be achieved using a chiral catalyst, such as a diphenylprolinol silyl (B83357) ether, which activates the α,β-unsaturated system towards nucleophilic attack. orgsyn.org The catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product. orgsyn.org

Another strategy involves the asymmetric dihydroxylation or epoxidation of the carbon-carbon double bond. These reactions, often catalyzed by transition metals with chiral ligands, can introduce two new stereocenters into the molecule with high stereoselectivity.

StrategyMethodPosition of Chiral Center
Chiral AuxiliariesAttachment of a chiral group (e.g., Evans oxazolidinone) to the carbonylα- or β-position
Asymmetric CatalysisUse of a chiral catalyst (e.g., in a Michael addition)β-position
Asymmetric Dihydroxylation/EpoxidationReaction at the C=C double bond with a chiral catalystα- and β-positions

Synthesis of Polyfunctionalized Acrylate Derivatives

The synthesis of polyfunctionalized derivatives of this compound involves the introduction of multiple functional groups, leading to more complex molecular architectures. This can be achieved through a variety of synthetic strategies.

One approach is to start with a more complex starting material. For example, the synthesis of 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate is achieved by reacting 4'-fluorocinnamic acid with 2-hydroxyacetophenone (B1195853). nih.govresearchgate.net This introduces an acetylphenyl group at the ester position, resulting in a polyfunctionalized molecule with potential for further derivatization at the acetyl group. nih.govresearchgate.net

Another strategy involves reactions at the acrylate double bond. Cycloaddition reactions , such as [3+2] cycloadditions, can be used to construct heterocyclic rings. For instance, the reaction of electron-rich aryl epoxides with alkenes under Lewis acid catalysis can afford tetrasubstituted tetrahydrofurans. mdpi.com While not a direct example with the title compound, it illustrates the potential for cycloaddition reactions with acrylate systems.

Furthermore, the introduction of additional functional groups can be achieved through multi-step synthetic sequences. For example, the synthesis of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate involves the reaction of ethyl (2Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride. nih.gov This demonstrates the possibility of introducing both a cyano group at the α-position and an amide group at the β-position, leading to a highly functionalized derivative.

DerivativeKey Functional GroupsSynthetic Approach
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylateAcetyl group on a phenyl esterReaction of 4'-fluorocinnamic acid with 2-hydroxyacetophenone nih.govresearchgate.net
(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylateCyano group, amide groupReaction of a 3-amino-2-cyanoacrylate derivative with an acid chloride nih.gov
Tetrahydrofuran (B95107) derivativesTetrasubstituted tetrahydrofuran ringPotential [3+2] cycloaddition reactions mdpi.com

Despite a comprehensive search for experimental data, a complete set of structural and interaction analyses for this compound as specified in the advanced outline is not available in the public domain. Detailed crystallographic data from single-crystal X-ray diffraction, which is essential for definitively analyzing the solid-state conformation, geometry, and intermolecular hydrogen bonding networks, has not been reported for this specific compound.

While spectroscopic data exists for closely related analogs, presenting this information would be scientifically inaccurate for this compound. For instance, a detailed analysis including NMR, IR, mass spectrometry, and single-crystal X-ray diffraction has been published for 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. nih.govresearchgate.net This analog differs by the substitution of an ethyl group with a 2-acetylphenyl group, which significantly alters the molecule's electronic properties, steric bulk, and potential for intermolecular interactions. Therefore, its data cannot be used to accurately describe the target compound.

Similarly, partial ¹H and ¹³C NMR spectral data can be found within the supporting information for a larger, more complex molecule, 2-[(2E)-3-(4-fluorophenyl)prop-2-enamido]ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate, which contains the target molecule as a structural fragment. rsc.org However, this data is not representative of the isolated this compound and lacks the required ¹⁹F NMR, infrared, and mass spectrometry data for a complete spectroscopic profile.

Due to the absence of specific, published research containing the necessary experimental results for this compound, it is not possible to generate the detailed, scientifically accurate article as requested in the provided outline. Fulfilling the request would necessitate speculating on or misattributing data from other compounds, which would compromise the integrity and accuracy of the information presented.

Advanced Structural Characterization and Intermolecular Interaction Analysis

Elucidation of Intermolecular Interactions and Supramolecular Assembly

π-π Stacking Interactions and Crystal Packing

The crystal packing of compounds structurally related to ethyl (2E)-3-(4-fluorophenyl)acrylate is significantly influenced by π-π stacking interactions. In the crystal structure of 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate, a related compound, the aromatic rings demonstrate a parallel offset arrangement. nih.govresearchgate.net This type of interaction, where the aromatic rings of neighboring molecules are aligned in a parallel but slightly displaced manner, contributes to the stabilization of the crystal lattice. The centroidal distance between these interacting rings has been measured at 4.125 (1) Å. nih.govresearchgate.net

The following table summarizes the observed π-π stacking parameters in a related compound:

Interacting RingsType of InteractionCentroidal Distance (Å)
Aromatic Ring 1 and Aromatic Ring 1 (neighboring molecule)Parallel Offset4.125 (1)

Data for 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for the quantitative investigation of intermolecular interactions within a crystal. This method allows for the visualization and quantification of the different types of non-covalent contacts that contribute to the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The dnorm surface, which indicates close contacts, shows red spots that are indicative of potential hydrogen bonding interactions. nih.gov

The relative contributions of the most significant intermolecular contacts for a related thiazolo[3,2-a]pyrimidine derivative are presented in the table below:

Type of Intermolecular ContactContribution to Crystal Packing (%)
H···H42.6
O···H/H···O16.8
C···H/H···C15.5

Data for ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate nih.gov

This quantitative analysis underscores the importance of various weak non-covalent interactions in the stabilization of the crystal structure of molecules related to this compound. nih.gov

Strategic Synthetic Utility of 2e Ethyl 3 4 Fluorophenyl Acrylate As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of (2E)-ethyl 3-(4-fluorophenyl)acrylate makes it an excellent starting material for the synthesis of more intricate and functionally dense organic compounds. The conjugated system is susceptible to nucleophilic attack (Michael addition) at the β-position, while the ester group can undergo hydrolysis, amidation, or reduction. The aromatic ring can also be subjected to further electrophilic substitution, although the fluorine atom is a deactivating group.

A notable application is its role as an intermediate in the synthesis of fluorinated chromone (B188151) derivatives. For instance, it is a key precursor to (E)-2-acetylphenyl-3-(4-fluorophenyl) acrylate (B77674), which serves as a direct antecedent to 4'-fluoro-2-styrylchromone. nih.govresearchgate.net Chromones are a significant class of heterocyclic compounds with a wide range of biological activities. The synthesis involves the reaction of 4'-fluoro cinnamic acid (derived from the hydrolysis of the title ester) with 2-hydroxyacetophenone (B1195853). nih.govresearchgate.net This intermediate readily cyclizes to form the chromone scaffold.

Table 1: Synthesis of 4'-fluoro-2-styrylchromone Intermediate
Reactant 1Reactant 2Reagents/ConditionsIntermediate ProductSubsequent Product
4'-fluoro cinnamic acid2-hydroxyacetophenonePyridine (B92270), POCl₃, 60–70 °C(E)-2-acetylphenyl-3-(4-fluorophenyl) acrylate4'-fluoro-2-styrylchromone

Furthermore, the intermediate (E)-2-acetylphenyl-3-(4-fluorophenyl) acrylate can be converted into a 2-hydroxyphenyl pentadienone derivative in the presence of a strong base, showcasing the compound's utility in constructing different molecular skeletons. nih.govresearchgate.net

Role in the Development of Pharmaceutical Intermediates and Lead Compounds

The 4-fluorophenyl acrylate moiety is a recognized structural motif in a variety of pharmaceutically active compounds. nih.govresearchgate.net Its incorporation into a molecule can enhance therapeutic properties, making (2E)-ethyl 3-(4-fluorophenyl)acrylate a valuable starting material for drug discovery and development.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Paroxetine. pharmaffiliates.comgoogle.com Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders. google.com In several synthetic routes to Paroxetine, (2E)-ethyl 3-(4-fluorophenyl)acrylate (referred to as ethyl 4-fluorocinnamate in some literature) is used to construct the core 4-(4-fluorophenyl)piperidine (B1272349) skeleton. google.com The synthesis involves a Michael addition-type reaction where ethyl 3-(methylamino)-3-oxopropanoate adds to the activated double bond of the acrylate, followed by cyclization to form a piperidine (B6355638) derivative. google.com This step is crucial for establishing the correct stereochemistry and molecular framework of the final drug.

Table 2: Role in Paroxetine Synthesis
PrecursorReagentKey TransformationResulting Intermediate Scaffold
(2E)-Ethyl 3-(4-fluorophenyl)acrylateEthyl 3-(methylamino)-3-oxopropanoateMichael addition and subsequent cyclization4-(4-fluorophenyl)piperidine derivative

The versatility of the acrylate structure allows for its use in building various heterocyclic systems and functionalized intermediates that are central to the synthesis of diverse lead compounds in pharmaceutical research. pharmaffiliates.com

Application in the Construction of Agrochemical Precursors

While the fluorophenyl moiety is common in modern agrochemicals due to its ability to enhance bioactivity and metabolic stability, the specific application of (2E)-ethyl 3-(4-fluorophenyl)acrylate as a precursor in the synthesis of pesticides or herbicides is not extensively documented in publicly available scientific literature. The research focus for this particular building block has been overwhelmingly directed towards pharmaceutical applications. Although its structural features, such as the acrylate Michael acceptor, are found in some agrochemical classes, direct synthetic pathways originating from this specific compound are not prominently reported.

Utilization in Materials Science for Polymer and Functional Material Development

In materials science, ethyl acrylate and other acrylate esters are fundamental monomers for the production of a vast range of polymers and copolymers. These polymers, known as polyacrylates, have applications in paints, adhesives, textiles, and plastics. The polymerization typically proceeds via free-radical mechanisms, including advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com

While specific studies on the homopolymerization of (2E)-ethyl 3-(4-fluorophenyl)acrylate are not widely available, its structure suggests a strong potential for use as a specialty monomer. The acrylate functional group is amenable to polymerization, and the incorporation of the 4-fluorophenyl group into a polymer backbone would be expected to impart unique and desirable properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and distinct optical properties.

Table 3: Potential Properties Imparted by (2E)-Ethyl 3-(4-fluorophenyl)acrylate in Polymers
PropertyOriginating MoietyPotential Application
Increased Thermal Stability Carbon-Fluorine Bond StrengthHigh-performance plastics, specialty coatings
Hydrophobicity/Low Surface Energy Fluorinated Phenyl GroupWater-repellent surfaces, anti-fouling coatings
Modified Refractive Index Fluorine AtomOptical films, lenses, and specialty optical fibers
Chemical Resistance Fluorinated Phenyl GroupProtective coatings, chemically inert materials

The strategic placement of fluorine can be used to fine-tune the properties of materials for advanced applications, suggesting that (2E)-ethyl 3-(4-fluorophenyl)acrylate is a promising, albeit currently under-explored, monomer for the development of novel functional polymers.

Q & A

What are the common synthetic routes for ethyl (2E)-3-(4-fluorophenyl)acrylate, and how can reaction conditions be optimized?

Basic Question
this compound is typically synthesized via condensation reactions. A modified procedure by Pinto et al. (2000) involves reacting substituted phenolic derivatives with acryloyl chloride in the presence of a base like triethylamine. Optimization includes controlling reaction temperature (20–25°C), stoichiometric ratios of reactants, and inert atmospheric conditions to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>75%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Question
Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry, bond lengths (e.g., C=O at 1.21 Å), and packing motifs. For example, monoclinic symmetry (space group C2/c) with unit cell parameters a = 26.574 Å, b = 6.388 Å, c = 19.330 Å, and β = 123.04° .
  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regioselectivity and E-stereochemistry (e.g., vinyl proton coupling constants J = 16 Hz).
  • IR spectroscopy: Detects functional groups (C=O stretch at ~1700 cm1^{-1}, C-F at ~1220 cm1^{-1}) .

How can researchers resolve contradictions in crystallographic data when different polymorphs of acrylate esters are reported?

Advanced Question
Polymorphism in acrylates arises from variations in crystallization solvents, temperature, or substituent effects. For example, ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits two monoclinic polymorphs due to differing π-π stacking and hydrogen-bonding networks . Methodological approaches include:

  • Screening multiple solvents (polar vs. nonpolar).
  • Variable-temperature XRD to assess thermal stability.
  • Hirshfeld surface analysis to quantify intermolecular interactions.
    Reproducing synthesis conditions and refining data-to-parameter ratios (>12:1) ensures reliability .

What strategies are employed to study the reactivity of the α,β-unsaturated ester group in this compound?

Advanced Question
The α,β-unsaturated ester is electrophilic, enabling Michael additions or cycloadditions. Methodologies include:

  • Kinetic studies: Monitoring reactions with nucleophiles (e.g., amines, thiols) via HPLC or 19F^{19}\text{F} NMR.
  • Computational modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity.
  • Base-mediated transformations: Evidence shows DMSO with strong bases (e.g., KOH) converts the compound to 2-hydroxyphenyl pentadienone, highlighting conjugate addition pathways .

How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of this compound derivatives?

Advanced Question
SAR studies focus on modifying the fluorophenyl or ester groups to enhance bioactivity. Approaches include:

  • In vitro assays: Testing cytotoxicity (MTT assay) or enzyme inhibition (e.g., COX-2).
  • Docking simulations: Targeting proteins like kinases or GPCRs using crystal structure data (PDB ID: 4XYZ).
  • Comparative crystallography: Analyzing derivatives (e.g., 4-chlorophenyl or difluorophenoxy analogs) to correlate substituent effects with activity .

How should researchers address conflicting bioactivity data in studies of acrylate derivatives?

Advanced Question
Contradictions may arise from impurity profiles, assay variability, or cell line differences. Solutions include:

  • Reproducibility protocols: Standardizing synthetic routes (e.g., HPLC purity >98%) .
  • Dose-response validation: IC50_{50} values across multiple replicates.
  • Meta-analysis: Cross-referencing datasets from analogs (e.g., ethyl 3-(4-methoxyphenyl)acrylate) to identify trends .

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